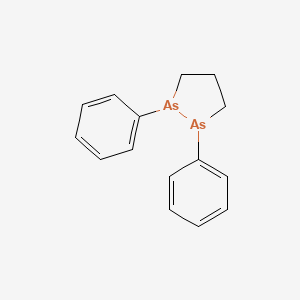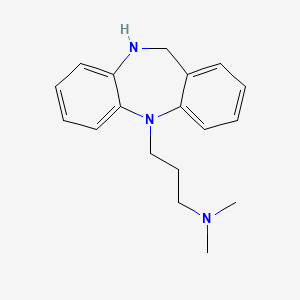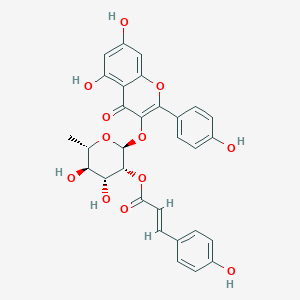![molecular formula C11H7N3 B14753863 Pyridazino[3,4-C]quinoline CAS No. 230-11-5](/img/structure/B14753863.png)
Pyridazino[3,4-C]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazino[3,4-C]quinoline is a heterocyclic compound that features a fused ring system combining pyridazine and quinoline moieties. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen atoms in the ring system imparts distinctive electronic properties, making it a valuable scaffold for drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazino[3,4-C]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the autoxidation of 4-hydrazinylquinolin-2(1H)-one, which leads to the formation of this compound derivatives . The reaction conditions often include the use of oxidizing agents and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: Pyridazino[3,4-C]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Pyridazino[3,4-C]quinoline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new drugs, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Materials Science: The electronic properties of this compound derivatives make them suitable for use in organic electronics and photonics.
Industrial Applications: The compound’s derivatives are explored for their potential use in agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Pyridazino[3,4-C]quinoline involves its interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to form hydrogen bonds and π-π stacking interactions plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Quinoline: A well-known nitrogenous base with a simpler structure compared to Pyridazino[3,4-C]quinoline.
Pyridazine: Another nitrogen-containing heterocycle, but with different electronic properties and reactivity.
Quinoxaline: A compound with a similar fused ring system but different nitrogen positioning.
Uniqueness: this compound stands out due to its fused ring system that combines the properties of both pyridazine and quinoline. This unique structure imparts distinctive electronic and steric properties, making it a versatile scaffold for various applications .
Propiedades
Número CAS |
230-11-5 |
|---|---|
Fórmula molecular |
C11H7N3 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
pyridazino[3,4-c]quinoline |
InChI |
InChI=1S/C11H7N3/c1-2-4-10-8(3-1)9-5-6-13-14-11(9)7-12-10/h1-7H |
Clave InChI |
FPQBLXCSIHDYGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=N2)N=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)

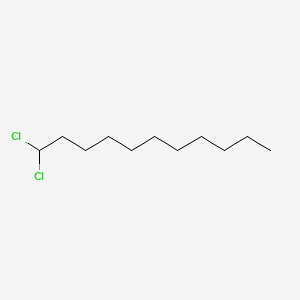
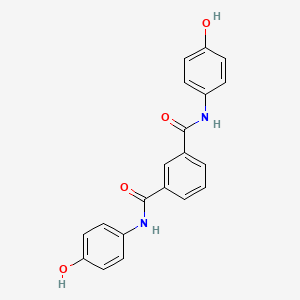

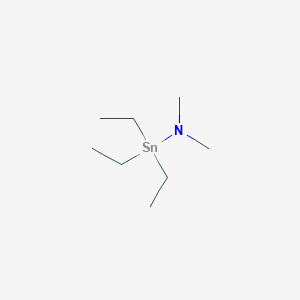

![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)

